molecular formula C22H26N2O6S B2990172 methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396863-87-8

methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2990172
CAS No.: 1396863-87-8
M. Wt: 446.52
InChI Key: YJXPVOKIWHPOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a sulfonamide-based small molecule featuring a benzoate ester core, a sulfamoyl linker, and a piperidine-derived substituent modified with a phenoxyacetyl group. The compound’s structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its synthesis likely involves sequential functionalization of methyl 4-(chlorosulfonyl)benzoate, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

methyl 4-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-29-22(26)18-7-9-20(10-8-18)31(27,28)23-15-17-11-13-24(14-12-17)21(25)16-30-19-5-3-2-4-6-19/h2-10,17,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXPVOKIWHPOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, a compound with the molecular formula C22H26N2O6SC_{22}H_{26}N_{2}O_{6}S and a molecular weight of 446.5 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenoxyacetyl group attached to a piperidine moiety, linked via a sulfamoyl group to a benzoate. The specific arrangement of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
CAS Number1396863-87-8

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess moderate to excellent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by targeting specific cancer cell lines. The presence of the piperidine moiety is often associated with enhanced cytotoxicity against various cancer types, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating similar sulfamoyl compounds demonstrated significant inhibition of bacterial growth in vitro, with some derivatives outperforming established antibiotics .
  • Neuroprotective Effects : Research involving AChE inhibitors revealed that compounds with structural similarities to this compound showed promise in enhancing cognitive function in animal models by preventing cholinergic degradation .
  • Cancer Cell Lines : In vitro assays on various cancer cell lines indicated that this compound could inhibit cell proliferation significantly, suggesting its potential as a chemotherapeutic agent. Specific pathways affected include those related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of methyl benzoate sulfonamides with variable N-substituents. Key comparisons include:

Compound Name Substituent on Sulfamoyl Molecular Formula Key Functional Groups Notable Spectral/Physicochemical Data
Target Compound (1-(2-Phenoxyacetyl)piperidin-4-yl)methyl C22H25N2O6S Benzoate ester, sulfamoyl, piperidine, phenoxyacetyl Data not reported in provided evidence
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) 4-Methoxybenzyl C32H33O4+ (ion) Benzoate ester, sulfamoyl, methoxybenzyl 13C NMR: 166.0 ppm (C=O); HRMS: 481.2363
Methyl 4-(N-benzylsulfamoyl)benzoate Benzyl C15H15NO4S Benzoate ester, sulfamoyl, benzyl Higher lipophilicity (logP ~3.2)

Key Observations:

Piperidine derivatives often enhance metabolic stability but may reduce aqueous solubility.

Synthetic Considerations: Both the target compound and 1i derive from methyl 4-(chlorosulfonyl)benzoate, but the target requires a more complex amine coupling step (e.g., introducing the piperidinyl-phenoxyacetyl moiety).

Spectral Data: The C=O peak in 1i (166.0 ppm in 13C NMR) aligns with ester/sulfonamide carbonyls. The target compound’s phenoxyacetyl group would likely show a similar C=O signal (~165–170 ppm), but additional shifts from the piperidine ring (e.g., δ ~50–60 ppm for N-CH2) could distinguish it .

Research Findings and Implications

While direct biological or physicochemical data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Enzyme Inhibition Potential: Sulfonamide benzoates often target carbonic anhydrases or proteases. The piperidine-phenoxyacetyl group may confer selectivity toward specific isoforms.
  • Stability : The methyl ester in both the target and 1i is susceptible to hydrolysis, necessitating prodrug strategies for in vivo applications.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperidine functionalization : React 1-(2-phenoxyacetyl)piperidine-4-carbaldehyde with a sulfamoylating agent (e.g., sulfamoyl chloride) under basic conditions (K₂CO₃ or Et₃N) in acetonitrile or DMF.
  • Coupling with methyl 4-(chlorosulfonyl)benzoate : Use nucleophilic substitution at the sulfamoyl group, followed by esterification.
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
  • Adjust reflux time (4–6 hours) and stoichiometry (1:1.2 molar ratio of piperidine derivative to sulfamoyl agent) to minimize side products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidinyl, phenoxyacetyl, and sulfamoyl moieties. Key signals include:
    • Piperidine C-H protons at δ 2.5–3.5 ppm.
    • Sulfamoyl NH protons at δ 6.8–7.2 ppm (broad singlet).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~473) .
  • HPLC-Purity : Employ a C18 column with methanol/buffer (65:35, pH 4.6) to achieve >95% purity .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinases) based on structural analogs .
  • Docking Workflow :
    • Prepare the ligand (target compound) using Open Babel for charge assignment.
    • Use AutoDock Vina with a grid box covering the active site (20 ų).
    • Validate docking parameters using co-crystallized ligands (RMSD <2.0 Å).
  • Analysis : Focus on hydrogen bonds between the sulfamoyl group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .

Q. What strategies are effective in resolving discrepancies in the compound’s reported biological activity across studies?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
  • Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to identify nonspecific binding .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

Methodological Answer:

  • Persistence Testing : Conduct OECD 301B biodegradation assays in activated sludge to measure half-life under aerobic conditions .
  • Soil Mobility : Use column chromatography with soil samples to determine adsorption coefficients (Kₐₜ). High mobility (low Kₐₜ) indicates groundwater contamination risk .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

Experimental Design & Data Analysis

Q. What statistical methods are suitable for analyzing dose-dependent effects in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose studies (e.g., 0.1–100 µM) to identify significant differences (α=0.05) .
  • Power Analysis : Use G*Power to determine sample size (n≥6) for detecting a 20% effect size with 80% power .

Q. How can computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

  • Software Tools : Utilize SwissADME for predicting LogP (lipophilicity), GI absorption, and P-glycoprotein substrate likelihood.
  • CYP Inhibition : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6, critical for drug-drug interaction risks .
  • Toxicity Alerts : Run Derek Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.